molecular formula C12H16N2O4S B2970822 N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide CAS No. 1170938-14-3

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide

Cat. No.: B2970822
CAS No.: 1170938-14-3
M. Wt: 284.33
InChI Key: QYDAMLGVPJZPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed around privileged structural motifs known to impart bioactivity. The compound features a pyrrolidine ring, a versatile saturated scaffold highly valued for its three-dimensional coverage and ability to efficiently explore pharmacophore space, which can enhance selectivity and improve physicochemical parameters of drug candidates . This core is functionalized with a furan-2-sulfonamide group, a heterocyclic system recognized for its role in molecules that act as enzyme inhibitors . The inclusion of a cyclopropyl group adds steric constraint and metabolic stability, fine-tuning the molecule's overall properties. This compound is intended for research applications, particularly in the design and development of novel enzyme inhibitors. Its structure suggests potential as a key intermediate or pharmacophore for investigating inhibitors targeting cytokines, kinases, or carbonic anhydrases, given the documented activities of similar sulfonamide and pyrrolidine-containing molecules . Researchers can utilize it as a building block to explore structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The molecule is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-12(14-7-1-2-8-14)10-5-6-11(18-10)19(16,17)13-9-3-4-9/h5-6,9,13H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDAMLGVPJZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a cyclopropyl group, a furan ring, and a sulfonamide moiety. These components contribute to its potential interactions with biological targets.

Research indicates that sulfonamide derivatives, including this compound, exhibit multifunctional properties. They are known to interact with various biological pathways, particularly those related to oxidative stress and inflammation. The compound's mechanism is likely linked to the inhibition of specific enzymes involved in these processes.

1. Antioxidant Activity

The compound has been evaluated for its ability to induce antioxidant enzymes, specifically through the Keap1-Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress. Studies have demonstrated that certain sulfonamide derivatives can activate Nrf2, leading to increased expression of antioxidant genes such as NQO1 (NAD(P)H:quinone oxidoreductase 1) .

2. Anti-mycobacterial Activity

In vitro studies have shown that related sulfonamide compounds possess significant anti-mycobacterial properties. For instance, imidazo[1,2-a]pyridine sulfonamides were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL for some derivatives . While specific data on this compound is limited, its structural similarity suggests potential efficacy against mycobacterial strains.

3. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a vital role in physiological processes such as respiration and acid-base balance. Some sulfonamide derivatives have been shown to inhibit various isoforms of carbonic anhydrases, indicating a possible therapeutic application in conditions like glaucoma or edema . The specific interaction of this compound with CAs warrants further investigation.

Case Studies

Several studies have focused on the broader class of sulfonamide compounds, highlighting their diverse biological activities:

Compound Target Activity Reference
IPA-6Mycobacterium tuberculosisMIC 0.05 μg/mL
1fHuman CA IMore potent than AAZ
N-cyclopropyl...Nrf2 pathwayInduces antioxidant enzymes

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